REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH3:10][OH:11]>F[P-](F)(F)(F)(F)F.C([N+](CCC)(CCC)CCC)CC>[C:1]([N:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[O:11][CH3:10])(=[O:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCCCC1
|
Name
|
|
Quantity
|
54.4 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
catalyst
|
Smiles
|
F[P-](F)(F)(F)(F)F.C(CC)[N+](CCC)(CCC)CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Work-up of the electrolysis solution by molecular distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C(CCCC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |